molecular formula C18H21N3O3S B2682289 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 958967-14-1

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No. B2682289
CAS RN: 958967-14-1
M. Wt: 359.44
InChI Key: ZNLHRHXAGHWMJY-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

This compound has been studied for its antiproliferative activity against various cancer cell lines . The most potent compounds displayed low micromolar GI 50 values . It has been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Induction of Cell Death

The compound has been found to have a complex action that combines antiproliferative effects with the induction of cell death . This makes it a potential candidate for further research in cancer treatment.

Fluorescence Properties

The compound has been found to have significant fluorescence properties . It has been identified as a potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing . This makes it useful in various scientific and industrial applications where pH measurement is critical.

Biological Potential of Indole Derivatives

The compound, being an indole derivative, shares the biological potential of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Antiviral Activity

Indole derivatives, including this compound, have been prepared and reported as antiviral agents . They have shown inhibitory activity against various viruses.

Antitubercular Activity

Indole derivatives, including this compound, have been investigated for their in vitro antitubercular activity . They have shown promising results against Mycobacterium tuberculosis and Mycobacterium bovis .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-14-8-6-13(7-9-14)21-17(15-10-25(23)11-16(15)20-21)19-18(22)12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHRHXAGHWMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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